molecular formula C10H9NO3 B6247976 methyl 3-methyl-1,2-benzoxazole-6-carboxylate CAS No. 478169-71-0

methyl 3-methyl-1,2-benzoxazole-6-carboxylate

Cat. No. B6247976
CAS RN: 478169-71-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate, also known as MMB-6-C, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 215.26 g/mol and a melting point of 105-106°C. MMB-6-C has been studied for its ability to interact with various biological systems, including proteins and enzymes. It has been used as a probe for studying the structure and function of proteins, as well as for its potential applications in drug discovery.

Mechanism of Action

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate is believed to interact with various biological systems by binding to specific proteins and enzymes. It has been shown to bind to the active sites of enzymes, such as cytochrome P450, and to inhibit their activity. Additionally, it has been shown to interact with proteins involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
methyl 3-methyl-1,2-benzoxazole-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of G-protein coupled receptors, which are involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule, which makes it easier to manipulate and study in the laboratory. Additionally, it is relatively inexpensive and easy to synthesize. However, it is also relatively unstable and has a short shelf-life, making it difficult to store and use in experiments over long periods of time.

Future Directions

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate has a number of potential future applications in scientific research. One potential application is in drug discovery, where it could be used to identify novel drug targets. Additionally, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, it could be used to study the structure and function of enzymes involved in metabolic pathways. Finally, it could be used to study signal transduction pathways, as well as to study the effects of drugs and other compounds on biological systems.

Synthesis Methods

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate can be synthesized in a variety of ways. One method involves the reaction of 3-methylbenzoyl chloride and 1,2-benzoxazole in the presence of anhydrous potassium carbonate and pyridine. Another method involves the reaction of 3-methylbenzoyl chloride and 1,2-benzoxazole in the presence of sodium hydroxide and ethyl acetate.

Scientific Research Applications

Methyl 3-methyl-1,2-benzoxazole-6-carboxylate has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of proteins, as well as for its potential applications in drug discovery. It has also been used to study the interactions between proteins and other molecules, such as carbohydrates and lipids. Additionally, it has been used to study the structure and function of enzymes involved in metabolic pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-methyl-1,2-benzoxazole-6-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-methyl-2-nitroaniline", "ethyl 3-aminobenzoate", "sodium ethoxide", "methyl chloroformate", "acetic anhydride", "sodium bicarbonate", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 3-methyl-2-nitroaniline with sodium ethoxide in methanol to yield 3-methyl-o-phenylenediamine", "Step 2: Reaction of 3-methyl-o-phenylenediamine with methyl chloroformate in the presence of sodium bicarbonate to form methyl 3-methyl-2-aminobenzoate", "Step 3: Cyclization of methyl 3-methyl-2-aminobenzoate with acetic anhydride and sodium acetate to produce methyl 3-methyl-1,2-benzoxazole-6-carboxylate", "Step 4: Hydrolysis of methyl 3-methyl-1,2-benzoxazole-6-carboxylate with sodium hydroxide in water to obtain the final product, methyl 3-methyl-1,2-benzoxazole-6-carboxylate" ] }

CAS RN

478169-71-0

Product Name

methyl 3-methyl-1,2-benzoxazole-6-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.